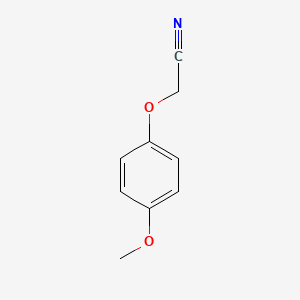

4-Methoxyphenoxyacetonitrile

Vue d'ensemble

Description

4-Methoxyphenoxyacetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as 4-Methoxybenzyl cyanide. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxyphenoxyacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of 4-methoxybenzyl chloride and sodium cyanide in the presence of a phase transfer catalyst. This reaction is carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxyphenoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 4-Methoxyphenylmethanamine.

Substitution: Various substituted phenoxyacetonitriles depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methoxyphenoxyacetonitrile has been identified as a significant compound in the field of regenerative medicine, particularly in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). Research indicates that derivatives of this compound can enhance the expression of Oct3/4, a crucial transcription factor for maintaining pluripotency in stem cells.

Case Study: Induction of Pluripotency

A study demonstrated that a specific derivative, termed O4I1, significantly increased Oct3/4 expression in human somatic cells. This enhancement implies potential applications in regenerative therapies, providing a chemical alternative to traditional methods that utilize viral transduction for iPSC generation .

Nanotechnology and Material Science

The compound's phenolic structure allows it to be utilized in phenolic-enabled nanotechnology (PEN), which focuses on synthesizing nanoparticles with specific properties for biomedical applications. The unique physiochemical properties of phenolic compounds facilitate their use in creating nanohybrid materials that can be employed in drug delivery systems, biosensing, and bioimaging.

Application: Particle Engineering

Research highlights the use of phenolic compounds, including this compound, in engineering nanoparticles with controlled size and surface chemistry. This capability is vital for developing effective therapeutic agents and diagnostic tools .

Chemical Synthesis

This compound serves as an intermediate in various chemical syntheses. Its derivatives are involved in the production of other biologically active compounds through processes such as epoxidation and cyanation.

Example: Synthesis Pathways

The synthesis of 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile is one notable application where this compound acts as a precursor. The reaction involves treatment with cyanation agents under controlled conditions to yield high-purity products .

Mécanisme D'action

The mechanism of action of 4-Methoxyphenoxyacetonitrile depends on its specific application. In general, it acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The methoxy and nitrile groups play crucial roles in its reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

4-Methoxyphenoxyacetonitrile can be compared with other similar compounds such as:

4-Methoxyphenylacetonitrile: Similar structure but lacks the phenoxy group.

4-Methoxybenzonitrile: Lacks the acetonitrile group.

4-Methoxybenzyl chloride: Contains a chloride group instead of the nitrile group.

The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in chemical syntheses.

Activité Biologique

4-Methoxyphenoxyacetonitrile, also known as 2-(4-methoxyphenyl)acetonitrile, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

- Molecular Formula : C₉H₉NO

- Molecular Weight : 147.18 g/mol

- CAS Number : 104-47-2

- Physical State : Colorless to yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water (10 g/L at 20°C) .

1. Induction of Pluripotency

One of the most significant findings regarding this compound is its role in enhancing the expression of Oct3/4, a critical transcription factor for maintaining pluripotency in stem cells. In a high-throughput screening campaign, this compound was identified as a potent inducer of Oct3/4 expression in human somatic cells, suggesting its potential utility in regenerative medicine and the generation of induced pluripotent stem cells (iPSCs) .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, making it a candidate for further development as an antibiotic agent .

3. Photoluminescent Properties

Research has shown that derivatives of this compound can possess photoluminescent properties. For instance, compounds synthesized from this nitrile have been reported to exhibit strong photoluminescence, which could be harnessed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

The biological activities of this compound can be attributed to several mechanisms:

- Transcriptional Activation : The compound enhances the transcriptional activity of Oct3/4, facilitating the reprogramming of somatic cells into pluripotent states .

- Antimicrobial Mechanism : Its antimicrobial effects are likely due to the disruption of bacterial cell integrity and interference with metabolic pathways essential for bacterial growth .

- Photophysical Interactions : The photoluminescent behavior may arise from excimer formation in solid-state conditions, leading to unique emission characteristics that can be exploited in material science .

Case Study 1: Induction of Pluripotency

In a study published by researchers utilizing high-throughput screening methods, this compound was tested for its ability to induce pluripotency in human fibroblasts. The results indicated that treatment with this compound led to a significant increase in Oct3/4 levels compared to control groups, demonstrating its potential as a small molecule alternative to traditional reprogramming methods .

| Treatment Group | Oct3/4 Expression Level |

|---|---|

| Control | Low |

| This compound | High |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of various arylacetonitriles, this compound was found to inhibit the growth of Staphylococcus aureus effectively. The study outlined the minimum inhibitory concentration (MIC) required for significant bacterial growth inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNADCCRKYFVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342184 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-12-4 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.